4-nitro-1H-imidazole-5-carbaldehyde

Bioreductive activation Nitroreductase selectivity Radiosensitizer design

4‑Nitro‑1H‑imidazole‑5‑carbaldehyde (CAS 81246‑34‑6) is a heterocyclic building block that combines a nitro group at the 4‑position and a formyl group at the 5‑position of the imidazole ring. Unlike the therapeutically dominant 5‑nitroimidazole regioisomers (e.g., metronidazole), this 4‑nitroimidazole‑5‑carbaldehyde possesses a substantially more negative one‑electron reduction potential (E₁₇ ≤ –527 mV vs.

Molecular Formula C4H3N3O3
Molecular Weight 141.09 g/mol
Cat. No. B7809624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1H-imidazole-5-carbaldehyde
Molecular FormulaC4H3N3O3
Molecular Weight141.09 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C=O)[N+](=O)[O-]
InChIInChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6)
InChIKeyHVGCOWLYQUZAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Nitro‑1H‑imidazole‑5‑carbaldehyde – A Bifunctional 4‑Nitroimidazole Scaffold for Targeted Synthesis and Aerobic Bioreductive Applications


4‑Nitro‑1H‑imidazole‑5‑carbaldehyde (CAS 81246‑34‑6) is a heterocyclic building block that combines a nitro group at the 4‑position and a formyl group at the 5‑position of the imidazole ring . Unlike the therapeutically dominant 5‑nitroimidazole regioisomers (e.g., metronidazole), this 4‑nitroimidazole‑5‑carbaldehyde possesses a substantially more negative one‑electron reduction potential (E₁₇ ≤ –527 mV vs. –400 to –450 mV for 5‑nitroimidazoles) [1], which fundamentally alters its bioreductive activation pathway and biological selectivity profile [2]. The free N‑1 position and dual orthogonal reactive handles (nitro + aldehyde) make it a strategically distinct intermediate for constructing 1,4‑dihydropyridine calcium‑channel modulators with ancillary antibacterial activity [3], as well as 4‑nitroimidazole‑derived antitubercular and radiosensitizer candidates [2].

Why 5‑Nitroimidazole or N‑Alkyl‑4‑nitroimidazole Analogs Cannot Substitute for 4‑Nitro‑1H‑imidazole‑5‑carbaldehyde in Research and Synthetic Applications


The nitro group position on the imidazole ring dictates the compound's reduction potential—and therefore its biological activation profile—in a quantifiable and functionally decisive manner: 4‑nitroimidazoles exhibit E₁₇ values ≤ –527 mV, whereas 5‑nitroimidazoles range from –400 to –450 mV [1]. This ~77–127 mV gap means 4‑nitroimidazole derivatives are substantially weaker oxidants that resist reduction by canonical bacterial nitroreductases, rendering them inactive against common anaerobes while preserving activity against Mycobacterium tuberculosis under aerobic conditions [2][3]. Conversely, substituting the aldehyde at C‑5 with a methyl, hydroxymethyl, or carboxylic acid group removes the essential condensation handle required for Hantzsch dihydropyridine synthesis and Schiff‑base derivatization [4]. N‑1 alkylated analogs (e.g., 1‑methyl‑4‑nitro‑1H‑imidazole‑5‑carbaldehyde) further eliminate the possibility of N‑1‑directed functionalization, which is critical for tuning pharmacokinetic properties in downstream bioactive molecules [5]. These three structural features—nitro position, aldehyde presence, and free N‑1—are each independently necessary for the compound's unique synthetic and biological profile and cannot be simultaneously recapitulated by any single commercially available analog.

Quantitative Differentiation Evidence for 4‑Nitro‑1H‑imidazole‑5‑carbaldehyde Versus Closest Analogs and Regioisomers


One‑Electron Reduction Potential (E₁₇): 4‑Nitroimidazole vs. 5‑Nitroimidazole vs. 2‑Nitroimidazole

The one‑electron reduction potential at pH 7 (E₁₇) directly governs the enzymatic reducibility and biological selectivity of nitroimidazoles. 4‑Nitroimidazole (the core of the target compound) exhibits E₁₇ ≤ –527 mV (all values ±10 mV), making it a significantly weaker oxidant than 5‑nitroimidazole congeners (E₁₇ ≈ –486 mV for 1‑(2‑hydroxyethyl)‑2‑methyl‑5‑nitroimidazole) and substantially weaker than 2‑nitroimidazoles (E₁₇ as high as –243 mV for 5‑formyl‑1‑methyl‑2‑nitroimidazole) [1]. A complementary review corroborates the SERP range for 4‑nitroimidazoles as –500 to –550 mV versus –400 to –450 mV for 5‑nitroimidazoles [2]. This ~77–127 mV gap is mechanistically decisive: it prevents reduction by low‑potential ferredoxin‑linked nitroreductases found in anaerobic bacteria while permitting activation by the deazaflavin‑dependent nitroreductase (Ddn) in Mycobacterium tuberculosis under aerobic conditions [3].

Bioreductive activation Nitroreductase selectivity Radiosensitizer design

Antibacterial Activity: 5‑Nitroimidazole vs. 4‑Nitroimidazole Benzofuranone Derivatives – A Direct Head‑to‑Head Series Comparison

In a controlled head‑to‑head study, two isosteric series of (Z)‑2‑(nitroimidazolylmethylene)‑3(2H)‑benzofuranones were synthesized and evaluated for antibacterial activity: series 11a–p bearing a 1‑methyl‑5‑nitroimidazol‑2‑ylmethylene moiety, and series 12a–m bearing a 1‑methyl‑4‑nitroimidazol‑5‑ylmethylene moiety (derived from the N‑methyl analog of the target compound) [1]. The 5‑nitroimidazole analogues (11a–p) showed remarkable inhibition against a wide spectrum of Gram‑positive bacteria including Staphylococcus aureus, Streptococcus epidermidis, MRSA, and Bacillus subtilis, as well as the Gram‑negative Klebsiella pneumoniae. In contrast, the 4‑nitroimidazole analogues (12a–m) were not effective against any of the selected bacteria. This binary activity difference—active vs. inactive—demonstrates that the 4‑nitroimidazole scaffold confers a fundamentally distinct, and in this context negative, antibacterial pharmacophore compared to the 5‑nitro regioisomer. For applications where selective absence of broad‑spectrum antibacterial activity is desirable (e.g., antitubercular or antiparasitic programs seeking to avoid gut microbiota disruption), this property can be a targeted advantage [2].

Antibacterial SAR Gram‑positive pathogens Nitroimidazole regioisomer comparison

Hantzsch Dihydropyridine Synthesis: Direct Antibacterial Activity of Products Derived from 4‑Nitro‑5‑imidazolylcarbaldehydes

4‑Nitro‑5‑imidazolylcarbaldehydes—the exact compound class of the target molecule—were employed as the aldehyde component in the Hantzsch pyridine synthesis with methyl 3‑aminocrotonate or 3‑aminocrotononitrile to yield 1,4‑dihydropyridines (DHPs) 5 and 6 [1]. These DHPs inhibited the growth of Staphylococcus aureus in the platelet diffusion test, demonstrating that the aldehyde functionality at C‑5 of the 4‑nitroimidazole scaffold directly enables the construction of bioactive molecules with dual calcium‑channel modulating and antibacterial properties. The half‑wave potentials (E₁/₂) of the DHP products were determined by anodic oxidation using difference pulse voltammetry (DPV) with nifedipine as the reference substance, providing a quantitative electrochemical benchmark for structure‑activity correlation [1]. In a related study, 1,4‑dihydropyridine derivatives containing a 1‑methyl‑4‑nitro‑5‑imidazolyl substituent demonstrated calcium channel antagonist activity, confirming the broader pharmacological relevance of the 4‑nitroimidazole‑5‑carbaldehyde scaffold [2].

1,4‑Dihydropyridine synthesis Calcium channel modulation Antibacterial DHP

Antitubercular Selectivity: 4‑Nitroimidazole Aerobic Activity vs. 5‑Nitroimidazole Anaerobic‑Only Limitation

The landmark structure‑activity relationship study by Kim et al. (2009) established a fundamental pharmacophoric distinction: the 4‑nitroimidazole PA‑824 (pretomanid) is active against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb), whereas 5‑nitroimidazoles like metronidazole are active only against anaerobic Mtb [1]. In the 4‑nitroimidazole series, aerobic antitubercular activity absolutely requires the bicyclic oxazine, the lipophilic tail, and the 2‑position oxygen. For 5‑nitroimidazoles, neither the corresponding bicyclic analogue nor the addition of a lipophilic tail conferred aerobic activity; only incorporation of a 2‑position oxygen into a rigid 5‑nitroimidazooxazine yielded the first aerobic 5‑nitroimidazole. This demonstrates that the 4‑nitro regioisomer is the privileged starting scaffold for aerobic antitubercular agents. The target compound, 4‑nitro‑1H‑imidazole‑5‑carbaldehyde, provides the core 4‑nitroimidazole nucleus with a C‑5 aldehyde handle that can be elaborated into the requisite bicyclic oxazine and lipophilic tail—a synthetic pathway inaccessible from 5‑nitroimidazole‑4‑carbaldehyde due to the inverted reduction potential [2].

Antitubercular drug discovery Aerobic Mtb activity Nitroimidazole pharmacophore

Physical Property Differentiation: Melting Point and Solubility of 4‑Nitro‑1H‑imidazole‑5‑carbaldehyde vs. Non‑Nitrated 1H‑Imidazole‑5‑carbaldehyde

The introduction of the nitro group at the 4‑position produces a dramatic change in physical properties compared to the non‑nitrated parent compound. 4‑Nitro‑1H‑imidazole‑5‑carbaldehyde exhibits a melting point of 213–215 °C (from chloroform/ethanol) and an aqueous solubility of approximately 3.8 g/L at 25 °C, with a predicted density of 1.669 g/cm³ and pKa of 6.15 . In contrast, the non‑nitrated analog 1H‑imidazole‑5‑carbaldehyde melts at 174–177 °C—a difference of approximately 39 °C . This elevated melting point reflects stronger intermolecular interactions (hydrogen bonding and dipole–dipole) conferred by the nitro group, which also provides a convenient purity indicator: the sharp melting point of the crystalline solid serves as a rapid identity and purity check upon receipt. The limited aqueous solubility (3.8 g/L, ~27 mM) must be factored into reaction solvent selection, favoring dipolar aprotic solvents (DMF, DMSO, acetonitrile) for downstream chemistry [1].

Solid‑state characterization Purification strategy Formulation pre‑screening

QSAR Fragment Contribution Analysis: 4‑Nitroimidazole Contributes Negatively to Anti‑Trichomonal Activity While 5‑Nitroimidazole Contributes Positively

Hologram QSAR (HQSAR) models built on nitroimidazole derivatives against Trichomonas vaginalis revealed that the 5‑nitroimidazole fragment contributes positively to anti‑trichomonal activity, whereas the 4‑nitroimidazole fragment contributes negatively [1]. The models achieved robust internal validation metrics (q²LOO = 0.607 for susceptible strain, 0.646 for resistant strain). Random forest QSAR models corroborated these findings with q²LOO = 0.618 for resistant strain prediction. This fragment‑level contribution analysis demonstrates that the 4‑nitro substitution pattern is not merely less active than the 5‑nitro pattern—it actively detracts from anti‑T. vaginalis potency. For drug discovery programs seeking to avoid anti‑trichomonal activity (e.g., to prevent cross‑resistance with metronidazole in co‑infection settings), the 4‑nitroimidazole scaffold provides a mechanistically grounded selectivity advantage that is predictable from QSAR models [2].

QSAR modeling Fragment contribution Antiparasitic selectivity

Optimal Research and Industrial Deployment Scenarios for 4‑Nitro‑1H‑imidazole‑5‑carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Aerobic Antitubercular Lead Generation via the Ddn‑Dependent Bioactivation Pathway

4‑Nitro‑1H‑imidazole‑5‑carbaldehyde serves as the foundational building block for constructing 4‑nitroimidazole‑based antitubercular agents that exploit the deazaflavin‑dependent nitroreductase (Ddn) activation pathway unique to Mycobacterium tuberculosis. As established by Kim et al. (2009), only 4‑nitroimidazoles exhibit aerobic antitubercular activity, while 5‑nitroimidazoles are restricted to anaerobic conditions [1]. The C‑5 aldehyde handle enables elaboration into the bicyclic oxazine ring system found in pretomanid (PA‑824) and delamanid, while the free N‑1 permits installation of lipophilic tails that govern pharmacokinetics. Recent work by Matlala et al. (2026) demonstrates that achiral 4‑nitroimidazole‑tetrazole derivatives achieve submicromolar MIC₉₀ values (0.24 μM for 7e, 0.92 μM for 7q) without mammalian cell toxicity [2]. The negative fragment contribution of 4‑nitroimidazole to anti‑trichomonal activity, as quantified by Veríssimo et al. (2019) [3], further supports its use in antitubercular programs where concomitant anti‑trichomonal activity would be an undesired off‑target effect.

Synthetic Chemistry: Hantzsch 1,4‑Dihydropyridine Synthesis for Dual Calcium‑Channel/Antibacterial Agents

The aldehyde functionality at C‑5 is essential for participation in the Hantzsch multicomponent condensation with β‑ketoesters and enaminones to yield 1,4‑dihydropyridines (DHPs). As demonstrated by Görlitzer & Klanck (1999), 4‑nitro‑5‑imidazolylcarbaldehydes react with methyl 3‑aminocrotonate or 3‑aminocrotononitrile in acetic acid to produce DHPs that inhibit Staphylococcus aureus growth in the platelet diffusion test, with half‑wave potentials benchmarked against nifedipine via difference pulse voltammetry [4]. In a related study, Shafiee et al. (2006) confirmed calcium channel antagonist activity for 1,4‑DHP derivatives containing a 4‑nitroimidazolyl substituent [5]. No other 4‑nitroimidazole derivative lacking the C‑5 aldehyde (e.g., 4‑nitro‑1H‑imidazole, 4‑nitro‑1H‑imidazole‑5‑methanol) can participate in this transformation, making 4‑nitro‑1H‑imidazole‑5‑carbaldehyde an irreplaceable starting material for this class of hybrid molecules.

Radiosensitizer Development: Exploiting the Anomalous Radiosensitization Efficiency of 5‑Substituted‑4‑nitroimidazoles

Millar et al. (1981) demonstrated that certain 5‑substituted‑4‑nitroimidazoles exhibit unusually high radiosensitizing efficiencies—defined as the concentration required to achieve an enhancement ratio of 1.6 in hypoxic Chinese hamster V79 cells—that exceed predictions based on their one‑electron reduction potentials (E₁₇) alone . This anomalous sensitization, confirmed by Adams et al. (1983) for ortho‑substituted 4‑nitroimidazoles [6], indicates that 4‑nitroimidazoles can operate through mechanisms distinct from those of 2‑nitro‑ and 5‑nitroimidazole radiosensitizers. 4‑Nitro‑1H‑imidazole‑5‑carbaldehyde provides the core scaffold with the C‑5 position available for introducing the substituents (e.g., SO₂•O•phenyl) that confer this enhanced radiosensitization. The E₁₇ of ≤ –527 mV positions these compounds in a redox window that avoids the indiscriminate toxicity associated with more easily reduced 2‑nitroimidazoles while retaining hypoxia‑selective activation.

Chemical Biology: Selective Bioreductive Probe Design Using the 4‑Nitro vs. 5‑Nitro Reduction Potential Gap

The ~77–127 mV difference in one‑electron reduction potential between 4‑nitroimidazoles (E₁₇ ≤ –527 mV) and 5‑nitroimidazoles (E₁₇ ≈ –400 to –450 mV) [7] provides a rational basis for designing selective bioreductive probes that discriminate between bacterial nitroreductase classes. The more negative potential of the 4‑nitro group prevents reduction by low‑potential ferredoxin‑linked nitroreductases found in obligate anaerobes (redox potential ~ –430 to –460 mV), while still permitting activation by the higher‑potential Ddn enzyme of Mtb [1]. The aldehyde at C‑5 serves as a convenient attachment point for fluorophores, affinity tags, or biotin via hydrazone or oxime ligation, enabling the construction of activity‑based probes for Ddn functional studies. The free N‑1 position allows additional diversification to tune cellular permeability and subcellular localization—capabilities not simultaneously available from N‑alkylated or non‑aldehyde analogs [8].

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